

minimizing variability in ID-8 tumor growth between mice

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Compound of Interest

Compound Name: ID-8

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Technical Support Center: ID-8 Tumor Model

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in **ID-8** tumor growth between mice.

Frequently Asked Questions (FAQs)

Q1: What is the **ID-8** cell line and why is it used for ovarian cancer research?

The **ID-8** cell line is a well-characterized syngeneic mouse model for ovarian cancer.^{[1][2]} It was established from late-passage C57BL/6 murine ovarian surface epithelial cells (MOSEC) that spontaneously transformed.^{[1][3]} Intraperitoneal injection of **ID-8** cells into C57BL/6 mice leads to the formation of peritoneal tumors and ascitic fluid, mimicking aspects of human ovarian cancer.^{[1][2][4]} A key advantage of this model is its use in immunocompetent C57BL/6 mice, allowing for the study of the immune system's role in tumor progression and response to immunotherapies.^{[1][2][3]}

Q2: What are the recommended cell culture conditions for **ID-8** cells?

ID-8 cells are typically cultured in high glucose DMEM supplemented with 4% Fetal Bovine Serum (FBS), 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL sodium selenite (1X ITS).^[3] Some protocols may recommend 10% FBS.^[4] The cells proliferate rapidly and should be subcultured before reaching confluency, typically at a split ratio of 1:10 to 1:20.^[3] It is generally

recommended to passage the cells for around 10 passages after initial thawing to maintain cell marker expression and functionality.[4]

Q3: What is the optimal number of **ID-8** cells to inject for consistent tumor growth?

The optimal cell number can vary depending on the injection route and the desired tumor growth kinetics. For intraperitoneal (i.p.) injections, studies have shown that implanting 1.0×10^7 cells per mouse resulted in more consistent tumor growth compared to 5.0×10^6 cells.[5] Other studies have used 2×10^6 cells i.p. to generate tumor mass and ascites in less than 45 days.[6] For subcutaneous injections, a study used 2.5×10^5 cells.[7] It is recommended to perform a pilot study to determine the optimal cell number for your specific experimental goals.

Q4: How does the injection route affect **ID-8** tumor growth and phenotype?

The injection route significantly influences tumor development. Intraperitoneal injection is the most common method and models disseminated peritoneal disease with ascites formation.[1][2][4] Subcutaneous injection forms a solid, localized tumor, which can be useful for tracking primary tumor growth.[7] Orthotopic injection into the ovarian bursa can model primary tumor formation and subsequent metastasis.[8][9] The local tissue environment can also influence the phenotype of the resulting tumors.[10]

Q5: What are some key factors that can contribute to variability in **ID-8** tumor growth?

Several factors can lead to inconsistent tumor growth between mice:

- **Cell Health and Viability:** The health and viability of the **ID-8** cells at the time of injection are critical. Ensure cells are in the logarithmic growth phase and have high viability.
- **Cell Passage Number:** Using cells with a consistent and low passage number is important, as late-passage cells may have altered characteristics.[4]
- **Injection Technique:** The accuracy and consistency of the injection are crucial. For intraperitoneal injections, ensure the cells are delivered into the peritoneal cavity and not into the gut or subcutaneous space. For orthotopic injections, precise delivery to the ovarian bursa is essential.

- Number of Cells Injected: As mentioned in Q3, the number of injected cells directly impacts tumor take and growth rate.[\[5\]](#)
- Mouse Strain and Age: The **ID-8** model is syngeneic to C57BL/6 mice. Using a different strain will result in immune rejection. The age and health of the mice can also influence immune response and tumor growth.
- Mycoplasma Contamination: Mycoplasma contamination can significantly alter cell behavior and experimental outcomes. Regularly test your cell cultures for mycoplasma.[\[3\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low or no tumor take	Poor cell viability at the time of injection.	Ensure rapid and complete thawing of frozen cells.[3] Do not vortex cells.[3] Check cell viability using a method like trypan blue exclusion before injection.
Incorrect injection technique (e.g., subcutaneous injection instead of intraperitoneal).	Practice and refine your injection technique. For intraperitoneal injections, use an appropriate needle size and angle of insertion.	
Insufficient number of cells injected.	Increase the number of injected cells. Consider a pilot study with a range of cell concentrations.[5]	
Mycoplasma contamination.	Test cells for mycoplasma contamination. If positive, discard the culture and start with a fresh, certified mycoplasma-free vial.[3]	
High variability in tumor size between mice	Inconsistent number of viable cells injected per mouse.	Ensure a homogenous single-cell suspension before drawing into the syringe. Mix the cell suspension between injections to prevent settling.
Inconsistent injection volume or location.	Use a consistent injection volume for all mice. For subcutaneous injections, mark the injection site to ensure consistency.	
Variation in the health or age of the mice.	Use mice of the same age and from the same supplier. Allow	

	mice to acclimate to the facility before starting the experiment.	
Rapid tumor growth and early morbidity	Too many cells injected.	Reduce the number of injected cells.
Highly aggressive subclone of ID-8 cells.	Go back to an earlier passage of the cell line.	
Ascites formation is inconsistent	Variation in the extent of peritoneal dissemination.	Ensure a consistent intraperitoneal injection. A higher number of injected cells may lead to more consistent ascites formation.

Experimental Protocols

ID-8 Cell Culture and Preparation for Injection

This protocol outlines the steps for culturing **ID-8** cells and preparing them for injection to minimize variability.

Materials:

- High Glucose DMEM
- Fetal Bovine Serum (FBS)
- Insulin-Transferrin-Selenium (ITS) supplement
- Penicillin-Streptomycin (optional)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS), sterile
- Conical tubes (15 mL and 50 mL)
- Hemocytometer or automated cell counter

- Trypan blue solution

Procedure:

- Cell Culture:
 - Culture **ID-8** cells in High Glucose DMEM supplemented with 4% FBS and 1X ITS.
 - Maintain cells in a 37°C incubator with 5% CO₂.
 - Subculture cells when they reach 80-90% confluency. Do not allow cells to become fully confluent.
- Cell Harvesting:
 - Aspirate the culture medium.
 - Wash the cell monolayer with sterile PBS.
 - Add Trypsin-EDTA and incubate at 37°C until cells detach.
 - Neutralize the trypsin with complete culture medium.
 - Transfer the cell suspension to a 50 mL conical tube.
- Cell Counting and Viability Check:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
 - Create a single-cell suspension by gently pipetting up and down. Avoid creating bubbles.
 - Perform a cell count using a hemocytometer or automated cell counter.
 - Assess cell viability using trypan blue exclusion. Viability should be >95%.
- Preparation for Injection:

- Calculate the required volume of cell suspension to achieve the desired cell concentration per injection volume (e.g., 1×10^7 cells in 200 μL).
- Centrifuge the required number of cells and resuspend the pellet in the final injection volume of sterile PBS.
- Keep the cell suspension on ice to maintain viability until injection.
- Gently mix the cell suspension immediately before drawing it into the syringe for each mouse to ensure a homogenous mixture.

Quantitative Data Summary

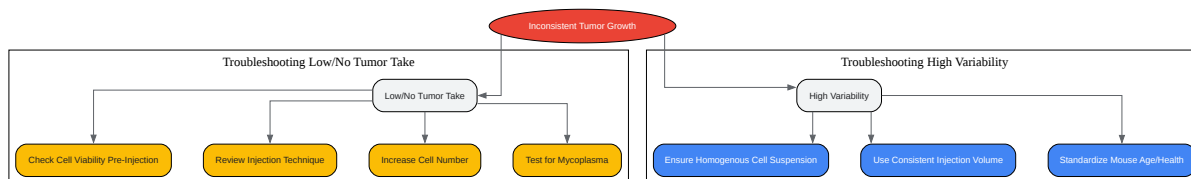
Parameter	Value	Experimental Context	Reference
Cell Number for Injection (Intraperitoneal)	1.0×10^7 cells/mouse	Resulted in more consistent tumor growth than 5.0×10^6 cells.	[5]
5.0×10^6 cells/mouse	Used for in vivo tumor formation studies.	[11]	
2.0×10^6 cells/mouse	Generated tumor mass and ascites in less than 40-45 days.	[6]	
Cell Number for Injection (Subcutaneous)	2.5×10^5 cells/mouse	Allograft experiment to study the effect of lumican on tumor growth.	[7]
Injection Volume (Intraperitoneal)	0.5 mL	Total volume of PBS containing the cells.	[11]
Typical Cell Passage Limit	~10 passages	Recommended limit after initial thawing to maintain cell characteristics.	[4]

Visualizations



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Caption: Workflow for consistent **ID-8** tumor establishment.



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Caption: Troubleshooting decision tree for **ID-8** tumor growth issues.

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